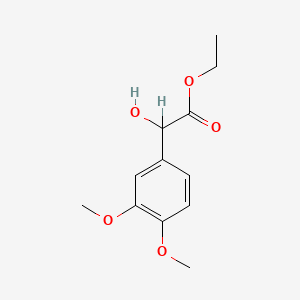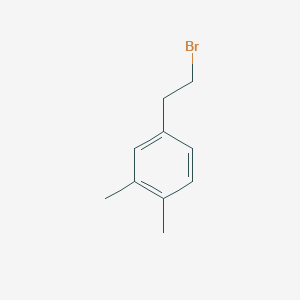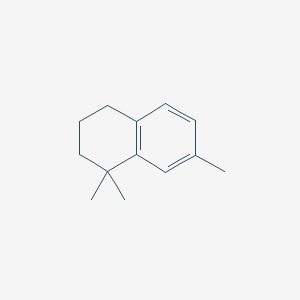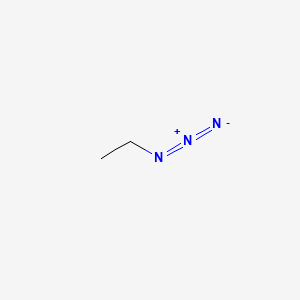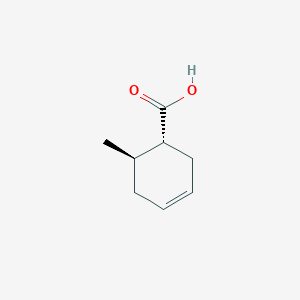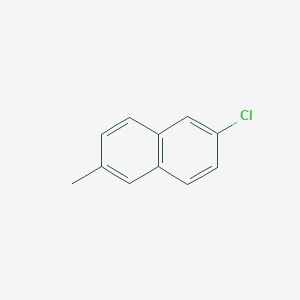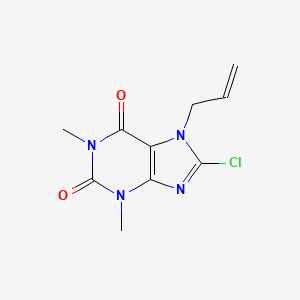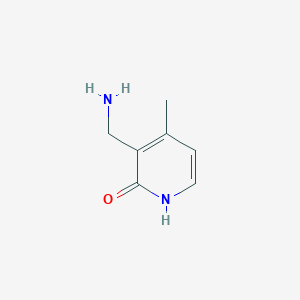
2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- is a heterocyclic organic compound with a pyridinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-2-pyridone with formaldehyde and ammonia, which leads to the formation of the aminomethyl group at the 3-position of the pyridinone ring. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl-.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
科学的研究の応用
2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- 3-(aminomethyl)-1-methylindole
- 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid
- N-[3-(aminomethyl)benzyl]acetamidine
Uniqueness
2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
3-(aminomethyl)-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,4,8H2,1H3,(H,9,10) |
InChIキー |
IIIRDTYAEMMSMY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


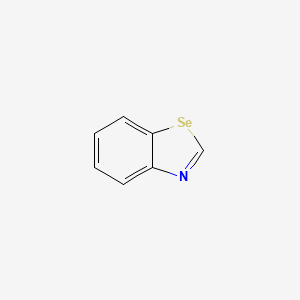
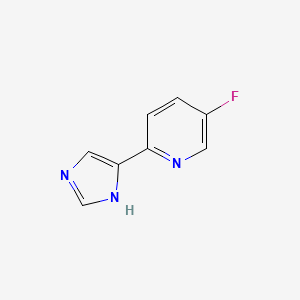
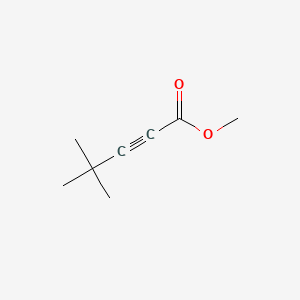
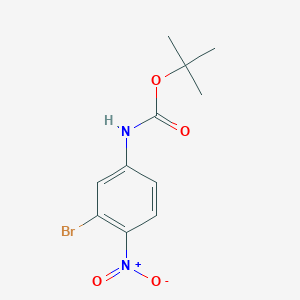
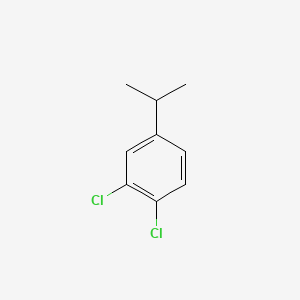
![Carbamic acid, N-[[3-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B8782845.png)
